molecular formula C11H12ClNO4S B8367919 3-Chloro-4-(pyrrolidin-1-ylsulfonyl)benzoic acid

3-Chloro-4-(pyrrolidin-1-ylsulfonyl)benzoic acid

Cat. No. B8367919
M. Wt: 289.74 g/mol
InChI Key: XWBGYUJLRYQQBD-UHFFFAOYSA-N
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Patent
US07326791B2

Procedure details

Prepared analogously to Example 1f from 3-chloro-4-(pyrrolidin-1-ylsulfonyl)benzonitrile and sodium hydroxide solution in ethanol. Yield: 89% of theory; C11H21ClNO4S (289.74); mass spectrum: (M+H)+=290/292 (chlorine isotope).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C11H21ClNO4S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=C([CH:7]=[CH:8][C:9]=1[S:10]([N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)(=[O:12])=[O:11])C#N.[OH-:18].[Na+].ClCl.[CH2:22]([OH:24])[CH3:23]>>[Cl:1][C:2]1[CH:3]=[C:23]([CH:7]=[CH:8][C:9]=1[S:10]([N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)(=[O:12])=[O:11])[C:22]([OH:18])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1S(=O)(=O)N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
C11H21ClNO4S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)O)C=CC1S(=O)(=O)N1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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